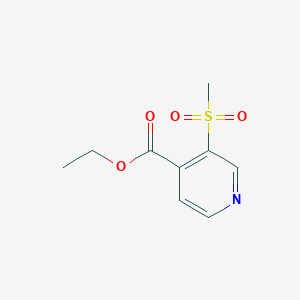

Ethyl 3-(methylsulfonyl)isonicotinate

説明

Ethyl 3-(methylsulfonyl)isonicotinate is a pyridinecarboxylic acid derivative featuring a methylsulfonyl (-SO₂CH₃) group at the 3-position and an ethyl ester (-COOEt) at the 4-position of the pyridine ring. This compound is of interest in medicinal chemistry and agrochemical research due to the electron-withdrawing nature of the sulfonyl group, which influences reactivity and binding interactions.

特性

分子式 |

C9H11NO4S |

|---|---|

分子量 |

229.26 g/mol |

IUPAC名 |

ethyl 3-methylsulfonylpyridine-4-carboxylate |

InChI |

InChI=1S/C9H11NO4S/c1-3-14-9(11)7-4-5-10-6-8(7)15(2,12)13/h4-6H,3H2,1-2H3 |

InChIキー |

DZBSSDDSKDBSEU-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(C=NC=C1)S(=O)(=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(methylsulfonyl)isonicotinate typically involves the esterification of 3-(methylsulfonyl)isonicotinic acid. One common method is the reaction of 3-(methylsulfonyl)isonicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of Ethyl 3-(methylsulfonyl)isonicotinate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Types of Reactions:

Oxidation: Ethyl 3-(methylsulfonyl)isonicotinate can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding sulfide by using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学的研究の応用

Ethyl 3-(methylsulfonyl)isonicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

作用機序

The mechanism of action of Ethyl 3-(methylsulfonyl)isonicotinate involves its interaction with specific molecular targets in biological systems. The methylsulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on enzymes or receptors. This can lead to the modulation of biochemical pathways, resulting in therapeutic effects.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations in Ethyl IsoNicotinate Derivatives

Ethyl 3-(Chlorosulfonyl)Isonicotinate

- Structure : Chlorosulfonyl (-SO₂Cl) substituent at the 3-position .

- Properties : Highly reactive, moisture-sensitive, and corrosive (Causes burns; Risk Phrase R34) .

- Contrast : Unlike the methylsulfonyl group, the chlorosulfonyl group is a better leaving group, making it useful in nucleophilic substitution reactions. However, it poses greater handling risks.

Ethyl 3-(Difluoromethyl)Isonicotinate ([¹⁸F]8db)

- Structure : Difluoromethyl (-CF₂H) group at the 3-position .

- Applications : Radiolabeled with ¹⁸F for positron emission tomography (PET) imaging. Synthesis achieved via C-H ¹⁸F-difluoromethylation with yields up to 36% .

- Contrast : The difluoromethyl group enhances metabolic stability compared to methylsulfonyl, which may improve pharmacokinetics in vivo.

Ethyl 3-Nitroisonicotinate

- Structure: Nitro (-NO₂) group at the 3-position .

- Contrast : Nitro groups are often reduced in biological systems, whereas methylsulfonyl groups are more stable, suggesting divergent applications in drug design.

Positional Isomer Effects

Ethyl Nicotinate vs. Ethyl IsoNicotinate

- Basicity : Methyl isonicotinate (pKa = 3.38) is less basic than methyl nicotinate (pKa = 3.23) due to positional differences in the ester group on the pyridine ring .

- Evaporation Rates : Ethyl isonicotinate salts evaporate slower than nicotinate analogs, attributed to higher basicity and stronger intermolecular interactions .

2- vs. 3-Substituted Pyridine Esters

- Mass Spectrometry : Ethyl 2-substituted pyridinecarboxylates (e.g., ethyl picolinate) lack the McLafferty rearrangement observed in 3- and 4-substituted isomers, indicating distinct fragmentation pathways influenced by substituent position .

Sulfonamide vs. Sulfonyl Groups

- Ethyl 3-(Methanesulfonamido)Benzoate : Features a sulfonamide (-SO₂NH-) group .

- Contrast : Sulfonamides are commonly used in pharmaceuticals (e.g., antibiotics), whereas sulfonyl groups (as in the target compound) may enhance electrophilicity for kinase inhibition or agrochemical activity.

Halogenated Derivatives

Data Table: Key Structural Analogs and Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。